molecular formula C21H22N2O B14303155 N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine CAS No. 114068-53-0

N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine

Cat. No.: B14303155
CAS No.: 114068-53-0
M. Wt: 318.4 g/mol
InChI Key: OTPYNBVXESMDOW-UHFFFAOYSA-N
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Description

N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound with a complex structure that includes ethoxy, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-2-methylaniline with benzene-1,4-diamine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N1-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-Ethoxy-2-methylphenyl)-2-methylpropan-2-ylacetamide
  • N-(4-Ethoxy-2-methylphenyl)-N3-methyl-β-alaninamide

Uniqueness

N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

114068-53-0

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

4-N-(4-ethoxy-2-methylphenyl)-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C21H22N2O/c1-3-24-20-13-14-21(16(2)15-20)23-19-11-9-18(10-12-19)22-17-7-5-4-6-8-17/h4-15,22-23H,3H2,1-2H3

InChI Key

OTPYNBVXESMDOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C

Origin of Product

United States

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